Aluminum calcium isopropoxide

Description

Contextualization within Organometallic Chemistry

Organometallic chemistry is the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal. echemi.com Aluminum calcium isopropoxide belongs to a specific subset of organometallic compounds known as metal alkoxides. americanelements.com These are compounds where a metal is bonded to the oxygen atom of an alcohol from which a proton has been removed.

What makes this compound particularly noteworthy is its heterobimetallic nature. americanchemicalsuppliers.com Unlike simple alkoxides such as aluminum isopropoxide, which contains only one type of metal, this compound incorporates both aluminum and calcium. echemi.com This dual-metal composition within a single molecular framework imparts unique chemical and physical properties. The presence of two distinct metals allows for the formation of complex structures and reactivity patterns not achievable with single-metal alkoxides. These compounds are pivotal as reagents, catalysts, and precursors in a wide array of chemical applications, including thin-film deposition and industrial chemistry. americanelements.comamericanelements.com

Significance as a Multi-Metallic Alkoxide Precursor

The primary significance of this compound lies in its role as a multi-metallic or bimetallic precursor. americanelements.com Precursor compounds are starting materials that are converted into a desired substance in a chemical reaction. The precise stoichiometry of aluminum and calcium within the molecule makes it an ideal single-source precursor for the synthesis of complex materials, particularly calcium aluminates (Ca-Al-O systems).

Using a single-source precursor like this compound offers several advantages in materials synthesis, especially in sol-gel processes:

Homogeneity: It ensures a uniform distribution of the different metal ions at a molecular level, which is difficult to achieve by simply mixing individual metal precursors.

Stoichiometric Control: The fixed ratio of calcium to aluminum in the molecule allows for precise control over the composition of the final material.

Lower Processing Temperatures: The decomposition of the alkoxide to form the target ceramic material often occurs at lower temperatures compared to traditional solid-state reaction methods.

The thermal decomposition of this compound leads to the formation of various calcium aluminate phases. americanelements.com These ceramics are known for their refractory properties and are used in applications requiring high-temperature resistance. The sol-gel process, which involves the hydrolysis and condensation of the alkoxide precursor, is a common route to produce these advanced materials with high purity and tailored properties. americanelements.com This makes this compound a key component in the development of advanced ceramics, catalysts, and other functional materials. americanelements.comamericanelements.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Ca[Al(OCH(CH₃)₂)₄]₂ |

| Isopropyl alcohol | C₃H₈O |

| Aluminum isopropoxide | Al(OCH(CH₃)₂)₃ |

| Calcium Aluminate | CaAl₂O₄, Ca₃Al₂O₆, etc. |

| Aluminum | Al |

| Calcium | Ca |

| Oxygen | O |

Structure

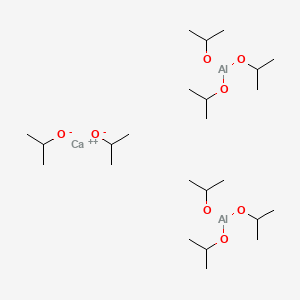

2D Structure

Properties

Molecular Formula |

C24H56Al2CaO8 |

|---|---|

Molecular Weight |

566.7 g/mol |

IUPAC Name |

calcium;propan-2-olate;tri(propan-2-yloxy)alumane |

InChI |

InChI=1S/8C3H7O.2Al.Ca/c8*1-3(2)4;;;/h8*3H,1-2H3;;;/q8*-1;2*+3;+2 |

InChI Key |

UUJQYNSOHZQRLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)O[Al](OC(C)C)OC(C)C.CC(C)O[Al](OC(C)C)OC(C)C.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies for Aluminum Calcium Isopropoxide

Solution-Phase Synthesis Approaches

Solution-phase methods are common for producing Aluminum Calcium Isopropoxide, often utilizing a sol-gel technique. These approaches allow for a high degree of homogeneity and control over the final product's stoichiometry.

A key strategy in the synthesis of calcium-aluminate systems is the use of reactants with different reaction rates to control the formation of the binary gel. researchgate.net One such method involves the synthesis from aluminum isopropoxide and metallic calcium powder. researchgate.net In this approach, the slower reaction rate of the metallic calcium acts as a limiting factor, enabling controlled formation of the bimetallic alkoxide complex. researchgate.net

In a specific sol-gel synthesis, various molar ratios of calcium to aluminum are used to study the effect on the resulting system. The addition of metallic calcium to a solution of aluminum isopropoxide in isopropanol (B130326), particularly in the presence of an acid like acetic acid, leads to the formation of calcium acetate (B1210297) and modifies the pH of the system. researchgate.net This dual role of metallic calcium as both a precursor and a pH modifier is a critical aspect of this controlled synthesis. researchgate.net

The following table, derived from research on Al₂O₃–CaO systems, illustrates how the molar ratio of the metallic precursor affects the pH of the gel after synthesis.

Table 1: Influence of Ca/Al Molar Ratio on Gel pH

| System Composition (Ca/Al Molar Ratio) | pH |

|---|---|

| 0.00 | 3.69 |

| 0.05 | 4.30 |

| 0.10 | 4.60 |

| 0.25 | 5.25 |

| 0.50 | 5.85 |

| 1.00 | 6.55 |

Data sourced from Przekop et al. (2018) researchgate.net

The choice of solvent is critical in the synthesis of metal alkoxides due to issues of solubility and reactivity. Aluminum isopropoxide, a key precursor, is soluble in solvents like benzene (B151609), toluene, and chloroform (B151607) but reacts with water. chembk.com

In the synthesis of related multimetal oxide systems, benzyl (B1604629) alcohol has been utilized as a solvent in what is termed the "benzyl alcohol route". ua.pt For instance, the reaction of calcium oxide and aluminum isopropoxide in benzyl alcohol can lead to complex nanostructures of CaAl₄O₇. ua.pt In other preparations, methanol (B129727) is used as a solvent to mix precursors like barium isopropoxide, calcium methoxide, and aluminum isopropoxide. google.com The mixture is then heated under pressure to form a supercritical mixture, from which the solvent is rapidly evaporated to yield a fine powder. google.com

The solvent also influences the structure of the precursor species in the solution. For example, NMR studies indicate that in isopropanolic solutions, aluminum isopropoxide exists as a complex mixture of trimeric (containing five-coordinate aluminum) and tetrameric species (containing four- and six-coordinate aluminum). rsc.org This is in contrast to etheric solutions where only tetrameric species are typically observed. rsc.org The nature of these oligomeric precursors in the solvent system directly impacts the subsequent formation pathway of the final bimetallic product.

Non-Aqueous Synthetic Routes

Non-aqueous sol-gel routes are employed to decrease the high reactivity of metal alkoxide precursors, which can be difficult to manage in the presence of water. ua.pt These methods provide better control over the metal oxide formation. ua.pt

The "benzyl alcohol route" is a prominent example of a non-aqueous, one-pot reaction. It involves the reaction of various metal complexes, including alkoxides, in benzyl alcohol to achieve controlled metal oxide formation. ua.pt This approach has been successful in synthesizing various ternary and multi-metal oxide nanoparticles. ua.pt

Another non-aqueous approach involves reacting aluminum isopropoxide in an anhydrous solvent like benzene. For example, non-aqueous reactions of aluminum isopropoxide with 8-hydroxyquinoline (B1678124) in anhydrous benzene have been performed to yield new aluminum-isopropoxide derivatives. researchgate.net Similarly, the fluorolytic sol-gel synthesis represents another non-aqueous pathway, where a metal alkoxide is dissolved in an organic solvent and reacted with anhydrous hydrogen fluoride (B91410), also in an organic solvent, to form metal fluorides. rsc.org

Mechanistic Investigations of Formation Pathways

Mechanistic studies of the formation of aluminum-calcium (B13803358) systems highlight the complex interactions between precursors in solution. In the sol-gel synthesis using metallic calcium, the metal acts as both a precursor for the calcium oxide component and as a secondary pH modifier for the gel system. researchgate.net When acetic acid is used in the process, calcium acetate is formed, which can later be decomposed through thermal processing. researchgate.net

The underlying mechanism of alkoxide-based syntheses is also governed by the structure of the precursors in solution. Aluminum isopropoxide, a common precursor, is known to form various oligomeric species. In the gas phase, it can exist as a dimer, while in solution it forms more complex structures like trimers and tetramers. nih.gov, researchgate.net The equilibrium between these different forms is influenced by the solvent, as seen in the differing species present in isopropanol versus ether solutions. rsc.org The formation of the final bimetallic alkoxide, this compound, proceeds through the interaction of these complex aluminum-containing oligomers with the calcium precursor in the solution phase.

Scale-Up Considerations for Research and Industrial Applications

For industrial applications, the synthesis of this compound requires consideration of precursor production, purity, and handling. The main industrial method for producing the aluminum isopropoxide precursor is through the reaction of aluminum metal with isopropyl alcohol. wikipedia.org Commercial processes often avoid catalysts like mercury salts that are sometimes used in laboratory-scale preparations. wikipedia.org

The purity of the final product is highly dependent on the purity of the precursors. Methods have been developed to produce high-purity aluminum alkoxides, which are crucial as they are often used as precursors for functional ceramics. institut-seltene-erden.de These methods may involve pre-treatment of the aluminum raw material and subsequent purification of the resulting alkoxide by distillation. researchgate.net, institut-seltene-erden.de

Given that aluminum alkoxides are sensitive to moisture and can decompose upon contact with water, maintaining anhydrous conditions is a critical factor in any scale-up operation. wikipedia.org For commercial distribution and use, this compound is often supplied as a solution, for example, a 10% weight/volume solution in isopropanol, which can simplify handling and application in subsequent processes. thermofisher.com, fishersci.ca, vwr.com

Coordination Chemistry and Advanced Structural Elucidation

Molecular and Supramolecular Architecture

The architecture of aluminum calcium isopropoxide is expected to be complex, likely involving bridging isopropoxide ligands that link the aluminum and calcium centers. This tendency to form oligomeric or polymeric structures is a hallmark of metal alkoxides, driven by the metals' desire to achieve higher coordination numbers. psu.eduresearchgate.net

While a specific crystal structure for Ca[Al(O-i-Pr)₄]₂ has not been reported, studies on other aluminum-calcium (B13803358) alkoxides and aryloxides reveal key structural features that are likely to be present. For instance, the reaction of calcium alkoxides with organoaluminum compounds has been shown to produce tetranuclear heterobimetallic complexes. researchgate.net In these structures, the aluminum and calcium atoms are typically bridged by alkoxide or aryloxide ligands.

Table 1: Expected Coordination Environments in this compound

| Metal Center | Probable Coordination Geometry | Coordination Number | Ligands |

| Aluminum (Al³⁺) | Tetrahedral | 4 | 4 x Isopropoxide |

| Calcium (Ca²⁺) | Varies (e.g., Octahedral) | >4 | Isopropoxide oxygens from [Al(O-i-Pr)₄]⁻ units |

Metal alkoxides, including aluminum isopropoxide itself, are known to exist as oligomers. Aluminum isopropoxide, for example, has a tetrameric structure, Al₄(μ-O-i-Pr)₁₂(s), in the solid state, featuring both terminal and bridging isopropoxide groups. nih.gov It is highly probable that this compound also forms oligomeric or polymeric structures in both the solid state and in non-coordinating solvents.

The "deoligomerization by cocomplexation" strategy, where a polymeric metal alkoxide is broken down by reaction with another metal complex, suggests that the formation of a discrete, soluble heterometallic species is possible. researchgate.net However, the degree of oligomerization will be highly dependent on factors such as the solvent used and the presence of any coordinating ligands. In solution, a dynamic equilibrium between different oligomeric forms might exist. The use of coordinating solvents like THF could potentially lead to the formation of monomeric or dimeric adducts, as seen in related calcium alkoxide systems. researchgate.net

Spectroscopic Characterization for Bonding and Dynamics

Spectroscopic techniques are indispensable for elucidating the bonding, structure, and dynamic behavior of this compound in the absence of single-crystal X-ray data.

¹H and ¹³C NMR spectroscopy would be primary tools for characterizing the isopropoxide ligands. In a static structure with distinct bridging and terminal isopropoxide groups, multiple sets of signals for the methine (-CH) and methyl (-CH₃) protons and carbons would be expected. However, at room temperature, ligand exchange processes are often rapid on the NMR timescale, leading to averaged signals. Variable-temperature NMR studies would be crucial to probe these dynamic equilibria. Cooling the sample could slow down the exchange rates sufficiently to resolve the signals for the different ligand environments.

²⁷Al NMR spectroscopy is particularly informative for determining the coordination environment of the aluminum centers. Tetrahedrally coordinated aluminum typically exhibits a sharp signal in a distinct region of the ²⁷Al NMR spectrum, while octahedrally coordinated aluminum gives a broader signal at a different chemical shift. For Ca[Al(O-i-Pr)₄]₂, a sharp signal consistent with a tetrahedral AlO₄ environment would be anticipated.

Table 2: Anticipated NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |

| ¹H | 1.0-1.5 (CH₃), 3.5-4.5 (CH) | Isopropoxide ligand environment, dynamic exchange |

| ¹³C | 20-30 (CH₃), 60-70 (CH) | Number of distinct isopropoxide environments |

| ²⁷Al | 60-80 | Tetrahedral coordination of aluminum |

Infrared (IR) and Raman spectroscopy provide valuable information about the metal-oxygen and intra-ligand vibrational modes. The C-O stretching vibrations of the isopropoxide ligands, typically observed in the 1000-1200 cm⁻¹ region, are sensitive to the coordination mode. Bridging alkoxide groups generally exhibit C-O stretching frequencies that are lower than those of terminal alkoxides.

The metal-oxygen stretching vibrations (ν(Al-O) and ν(Ca-O)) occur at lower frequencies, typically in the range of 400-700 cm⁻¹. The number and position of these bands can offer insights into the coordination geometry and the bridging nature of the alkoxide ligands. A comparison of the IR and Raman spectra would be beneficial due to their different selection rules, potentially providing a more complete vibrational picture.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| ν(C-O) terminal | ~1150-1200 | IR, Raman |

| ν(C-O) bridging | ~1000-1100 | IR, Raman |

| ν(Al-O) | ~500-700 | IR, Raman |

| ν(Ca-O) | ~400-500 | IR, Raman |

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local coordination environment of the metal centers, which would be particularly useful given the likely amorphous or microcrystalline nature of the compound.

Aluminum K-edge XANES (X-ray Absorption Near Edge Structure): The position and features of the Al K-edge are highly sensitive to the coordination number and geometry of the aluminum atom. Tetrahedrally coordinated aluminum, as expected in [Al(O-i-Pr)₄]⁻, shows a characteristic pre-edge feature at a lower energy compared to octahedrally coordinated aluminum. This would allow for the definitive determination of the aluminum coordination environment.

Calcium K-edge XANES and EXAFS (Extended X-ray Absorption Fine Structure): The Ca K-edge XANES can provide information about the symmetry of the calcium coordination site. The EXAFS region, on the other hand, can be analyzed to determine the Ca-O bond distances and the coordination number of the calcium ion. This would be instrumental in building a structural model for the immediate coordination sphere around the calcium atom.

By combining these spectroscopic techniques, a detailed picture of the coordination chemistry, bonding, and dynamic behavior of this compound can be constructed, even in the absence of a definitive single-crystal X-ray structure.

Theoretical and Computational Chemistry of this compound

Computational chemistry provides powerful tools for investigating the properties of complex molecules like this compound from a theoretical standpoint. These methods can predict molecular structure, stability, and reactivity, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the electron density) of many-body systems, such as atoms and molecules. neliti.com It is a widely used tool for predicting the geometries, bond energies, and other properties of molecules. rsc.org For a mixed-metal alkoxide like this compound, DFT calculations would be invaluable for understanding the fundamental aspects of its structure and stability.

A primary objective of DFT studies on this compound would be to determine its minimum energy geometry. This involves calculating the forces on each atom and adjusting their positions until a stable structure with no net forces is achieved. Such calculations could clarify the coordination environments of the aluminum and calcium centers and the bridging or terminal nature of the isopropoxide ligands. DFT is also employed to calculate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Illustrative Research Findings: While specific DFT data for this compound is not present in the literature, studies on simpler systems like aluminum isopropoxide [Al(OPri)3] have been performed. neliti.comresearchgate.net These studies investigate geometries and reaction pathways, such as hydrolysis and fluorolysis. neliti.comresearchgate.net For instance, DFT has been used to compare different oligomeric forms (dimers, trimers) of aluminum isopropoxide to determine their relative stabilities. researchgate.net Similar calculations for this compound would likely explore various possible isomeric structures and their corresponding energies to identify the most stable form.

Table 1: Hypothetical DFT-Calculated Structural Parameters for a Postulated Monomeric Structure of Ca[Al(OPri)4]2 This table is illustrative and presents the type of data that a DFT calculation would generate. The values are not based on published experimental or computational results for this specific compound.

| Parameter | Atom 1 | Atom 2 | Calculated Value |

|---|---|---|---|

| Bond Length | Ca | O | 2.45 Å |

| Bond Length | Al | O | 1.80 Å |

| Bond Length | O | C | 1.42 Å |

| Bond Angle | O-Ca-O | 95.5° | |

| Bond Angle | O-Al-O | 108.2° |

Molecular Dynamics (MD) Simulations of Aggregation and Reactivity

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. mdpi.com The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. For this compound, which exists as a liquid or in solution, MD simulations are the ideal tool for studying its behavior beyond a static, single-molecule picture. americanelements.comthermofisher.com

A key application of MD for this compound would be to investigate its aggregation behavior in solution. Metal alkoxides are well-known to form complex aggregates, and the presence of two different metals (aluminum and calcium) could lead to the formation of various mixed-metal aggregates. researchgate.netacs.orgunibe.ch MD simulations can model the interactions between multiple Ca[Al(OPri)4]2 units and solvent molecules to predict the size, structure, and stability of these aggregates over time. nih.gov Furthermore, MD can be used to simulate the compound's reactivity by modeling its interaction with other reactants, such as water during hydrolysis, providing insights into reaction mechanisms at an atomistic level. dtu.dk

Table 2: Illustrative Parameters for an MD Simulation of this compound Aggregation This table outlines typical parameters for setting up an MD simulation and does not represent actual experimental data.

| Parameter | Value/Description | Purpose |

|---|---|---|

| System Composition | 50 Ca[Al(OPri)4]2 units in Isopropanol (B130326) | To simulate aggregation in a relevant solvent. |

| Force Field | A customized force field (e.g., based on CHARMM or AMBER) with parameters for Ca-O and Al-O interactions. | To accurately describe the interatomic forces. |

| Simulation Box | 5 nm x 5 nm x 5 nm cubic box with periodic boundary conditions | To simulate a bulk liquid environment. |

| Temperature | 298 K (25 °C) | To simulate room temperature conditions. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

Quantum Chemical Predictions of Reaction Energetics

Quantum chemistry, a broader field that includes DFT, offers a suite of methods to compute the energetics of chemical reactions. For this compound, this would involve calculating the energy changes along a proposed reaction pathway, such as its synthesis from simpler precursors or its decomposition.

Illustrative Research Findings: The literature contains numerous examples of quantum chemical predictions for reactions involving metal alkoxides and related species. For example, ab initio quantum chemical methods have been used to study Ca-O bonding environments and predict NMR parameters in various calcium-containing organic complexes. nih.gov Other studies have used DFT to model the reaction energetics of hydrolysis for aluminum complexes, successfully predicting hydrolysis constants that agree with experimental values. rsc.orgnih.gov These examples demonstrate the capability of quantum chemical methods to provide accurate energetic details for reactions involving the constituent elements of this compound.

Table 3: Hypothetical Reaction Energy Profile for a Postulated Hydrolysis Step This table illustrates the kind of energetic data that would be obtained from a quantum chemical study of a reaction mechanism. The values are for illustrative purposes only.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| R | Reactants: Ca[Al(OPri)4]2 + H2O | 0 (Reference) |

| TS1 | Transition State for water coordination | +55 |

| I1 | Intermediate with coordinated water | -10 |

| TS2 | Transition State for proton transfer | +80 |

Reactivity and Transformation Pathways

Hydrolytic and Condensation Reactions in Sol-Gel Processes

The sol-gel process is a widely utilized wet-chemical technique for fabricating ceramic and glassy materials from molecular precursors. acs.org For aluminum calcium isopropoxide, this process involves hydrolysis and polycondensation reactions to form a colloid, which then evolves into a gel network. acs.org

The sol-gel chemistry of this compound, like other metal alkoxides, is initiated by hydrolysis, where the isopropoxide ligands (–OPrⁱ) are replaced by hydroxyl groups (–OH) upon reaction with water. This reaction can be represented by the following general equation:

M(OPrⁱ)ₓ + yH₂O → M(OPrⁱ)ₓ₋ᵧ(OH)ᵧ + y(ⁱPrOH)

Where 'M' represents the bimetallic aluminum-calcium (B13803358) core. The reactivity of metal alkoxides towards hydrolysis can vary significantly. mit.edu Aluminum alkoxides, for instance, are known to be very reactive, often necessitating the use of chelating agents to manage the rate of hydrolysis and subsequent condensation. nih.gov

Following hydrolysis, condensation reactions occur, leading to the formation of M-O-M (oxolation) or M-OH-M (olation) bridges, which build the inorganic network of the gel. acs.org These polycondensation reactions release either alcohol or water. nih.gov The process begins with the formation of small clusters that grow and link together to form a three-dimensional network. wikipedia.org

The relative rates of hydrolysis and condensation are critical in determining the structure of the resulting gel. Factors such as the water-to-alkoxide ratio, pH, solvent, and temperature significantly influence these kinetics. znaturforsch.comresearchgate.net In bimetallic systems like this compound, the differential hydrolysis rates of the individual metal alkoxides can be a challenge, potentially leading to phase separation if not carefully controlled. mit.edu

A simplified representation of the key reactions in the sol-gel process is provided in the table below.

| Reaction Type | General Equation | Description |

| Hydrolysis | M-OR + H₂O ⇌ M-OH + ROH | Replacement of an alkoxy group (OR) with a hydroxyl group (OH). This is the initial and often rate-determining step. |

| Alcoxolation | M-OR + HO-M ⇌ M-O-M + ROH | Condensation between an alkoxy group and a hydroxyl group, forming an oxo bridge and eliminating an alcohol molecule. |

| Oxolation | M-OH + HO-M ⇌ M-O-M + H₂O | Condensation between two hydroxyl groups, resulting in an oxo bridge and the elimination of a water molecule. |

Kinetic studies of the sol-gel polymerization of bimetallic alkoxides are complex due to the simultaneous and competing nature of hydrolysis and condensation reactions for two different metal centers. While specific kinetic data for this compound is not extensively documented, general principles from related systems can be applied.

The kinetics are often studied by monitoring changes in viscosity, gelation time, or by using spectroscopic techniques to follow the concentration of different species over time. The rate of polymerization is influenced by several factors:

Catalysts : Both acid and base catalysts can be used to manipulate the rates of hydrolysis and condensation. Acid catalysis typically leads to more linear polymer chains, while base catalysis results in more highly branched clusters. wikipedia.org

Water-to-Alkoxide Ratio (h) : A higher 'h' value generally increases the rate of hydrolysis, leading to faster gelation.

Temperature : Increasing the temperature typically accelerates both hydrolysis and condensation reactions.

Solvent : The choice of solvent can affect the solubility of the precursor and the rates of reaction through polarity and viscosity effects.

Kinetic models are often developed to describe the evolution of the system, though they can be quite complex for bimetallic precursors. These models aim to predict the structure and properties of the final gel based on the reaction conditions.

Thermal Decomposition Mechanisms and Volatility Characteristics

The thermal behavior of this compound is critical for its application in techniques like Chemical Vapor Deposition (CVD) and for the thermal processing of gels into ceramics. This involves understanding its volatility and how it breaks down upon heating.

In CVD processes, a volatile precursor is transported in the vapor phase to a heated substrate where it decomposes to form a thin film. While specific studies on the pyrolysis of this compound for CVD are limited, the behavior of related aluminum alkoxides provides insight. Aluminum isopropoxide has been used to deposit alumina (B75360) (Al₂O₃) films. nih.gov The decomposition pathways are complex and can involve multiple steps, including the elimination of propene and water, or the formation of intermediate species.

For a bimetallic precursor like this compound, the goal of CVD would be to deposit a mixed-oxide film, such as calcium aluminate. The pyrolysis would involve the breaking of the Al-O, Ca-O, and O-C bonds. The composition and phase of the resulting film would be highly dependent on the substrate temperature, pressure, and the presence of reactive gases like oxygen. An excess of oxygen generally facilitates the formation of dense oxide films. nih.gov

The TGA of a precursor gel derived from this compound would likely show several distinct mass loss steps:

Initial Mass Loss (below 200°C) : This is typically due to the evaporation of residual solvent (e.g., isopropanol) and physically adsorbed water.

Major Decomposition (200-500°C) : This stage involves the decomposition of the organic isopropoxide ligands. This process is often complex and may occur in multiple overlapping steps, corresponding to the pyrolysis of the organic components and the dehydroxylation of M-OH groups formed during hydrolysis.

Final Transformation (above 500°C) : At higher temperatures, further dehydroxylation and the crystallization of amorphous calcium aluminate phases occur. Different calcium aluminate phases may form depending on the temperature. znaturforsch.com

The following table outlines a hypothetical multi-stage thermal decomposition profile for a gel derived from this compound, based on data from related calcium aluminate precursors.

| Temperature Range (°C) | Process | Approximate Mass Loss (%) | Evolved Species |

| 50 - 200 | Desorption of solvent and water | 5 - 15 | H₂O, C₃H₈O |

| 200 - 500 | Decomposition of isopropoxide groups and dehydroxylation | 20 - 40 | H₂O, Propene, CO, CO₂ |

| > 500 | Crystallization and final dehydroxylation | 2 - 5 | H₂O |

Note: The exact temperatures and mass loss percentages are illustrative and would depend on the specific precursor synthesis and TGA conditions.

Reactions with Other Metal Precursors and Ligands

The reactivity of this compound extends to reactions with other compounds, allowing for the modification of its properties or the synthesis of more complex materials.

The isopropoxide groups can be substituted by reacting with molecules containing acidic protons, such as alcohols (alcoholysis) or carboxylic acids. Chelating ligands, like β-diketones (e.g., acetylacetone), are often used to modify metal alkoxides. znaturforsch.com These ligands can replace one or more of the isopropoxide groups, forming more stable complexes. This modification can reduce the reactivity of the precursor, providing better control over the hydrolysis and condensation rates in sol-gel processes.

Furthermore, this compound can be co-reacted with other metal alkoxide precursors (e.g., silicon or titanium alkoxides) in a sol-gel process. This approach is used to synthesize ternary or even more complex oxide systems. The challenge in these multi-component systems is to manage the different reactivities of the various metal precursors to achieve a homogeneous final material at the molecular level. The synthesis of ternary oxides often requires careful control of reaction conditions to prevent the preferential precipitation of one component. chemrxiv.org The cooperative reactivity between the different metal centers in these mixed-metal precursor systems can lead to the formation of unique materials with tailored properties.

Pathway to Mixed-Metal Oxide Formation

The transformation of this compound into mixed-metal oxides, primarily various forms of calcium aluminate, is a critical application of this precursor, particularly within the realm of materials science and sol-gel chemistry. This pathway involves the controlled hydrolysis and subsequent thermal decomposition of the alkoxide complex.

The sol-gel process is the most common method for converting this compound into calcium aluminate powders and ceramics. This process allows for the synthesis of highly pure and homogenous materials at relatively low temperatures compared to traditional solid-state reaction methods. The general steps involved in the sol-gel synthesis of calcium aluminates from this compound are:

Hydrolysis: The this compound is dissolved in a suitable solvent, typically an alcohol such as isopropanol (B130326). Water, often mixed with a catalyst (acid or base), is then added to the solution. The isopropoxide groups are progressively replaced by hydroxyl groups in a hydrolysis reaction. The rate of hydrolysis is a critical parameter that influences the structure of the resulting gel.

Condensation: The hydroxylated intermediates undergo condensation reactions, forming M-O-M (metal-oxygen-metal) bridges and eliminating water or alcohol molecules. This process leads to the formation of a three-dimensional network, resulting in a gel.

Drying: The solvent is removed from the gel network to produce a xerogel or aerogel. The drying process must be carefully controlled to prevent cracking and collapse of the porous structure.

Calcination: The dried gel is subjected to a high-temperature heat treatment (calcination). During this step, residual organic groups are burned off, and the amorphous gel crystallizes into the desired calcium aluminate phase. The final crystalline phase depends on the initial Ca/Al ratio and the calcination temperature and duration.

Detailed Research Findings

Research into the sol-gel synthesis of calcium aluminates from alkoxide precursors has yielded significant insights into the phase transformations that occur during calcination. The use of a single-source precursor like this compound is advantageous as it provides a molecular-level mixing of the aluminum and calcium, leading to the formation of purer phases at lower temperatures.

Upon heating, the amorphous gel derived from the hydrolysis of this compound undergoes a series of transformations. The precise temperatures and the sequence of phase formation can vary depending on the specific Ca:Al ratio in the precursor.

Below is an interactive data table summarizing typical phase transformations observed during the calcination of a gel precursor with a Ca:Al ratio of 1:2, aimed at the formation of calcium monoaluminate (CaAl₂O₄).

| Calcination Temperature (°C) | Predominant Crystalline Phases | Observations |

| 100 - 400 | Amorphous | Removal of residual solvent and water. Decomposition of organic residues. |

| 400 - 600 | Amorphous with early signs of γ-Al₂O₃ | Onset of the decomposition of metal hydroxides. |

| 600 - 800 | γ-Al₂O₃, amorphous calcium phases | Formation of poorly crystalline gamma-alumina. Calcium oxide remains largely amorphous or forms metastable phases. |

| 800 - 1000 | CaAl₄O₇ (CA₂), γ-Al₂O₃, traces of CaAl₂O₄ (CA) | The reaction between CaO and Al₂O₃ begins, often forming the alumina-rich phase CaAl₄O₇ first. |

| 1000 - 1200 | CaAl₂O₄ (CA), CaAl₄O₇ (CA₂) | The desired calcium monoaluminate phase becomes more prominent as CaAl₄O₇ reacts with remaining CaO. |

| > 1200 | CaAl₂O₄ (CA) | The formation of single-phase calcium monoaluminate is typically achieved. |

It is important to note that the formation of different calcium aluminate phases is highly dependent on the stoichiometry of the precursor. For instance, a precursor with a Ca:Al ratio of 1:12 would be targeted for the formation of calcium hexaaluminate (CaAl₁₂O₁₉), a refractory material.

The use of this compound as a single-source precursor in the sol-gel process offers a versatile and controllable route to a variety of calcium aluminate materials with tailored properties for applications in cements, refractories, and as catalyst supports.

Applications As a Precursor in Advanced Materials Science

Metalorganic Chemical Vapor Deposition (MOCVD) Precursor Development

In MOCVD, volatile chemical precursors are transported in the gas phase to a substrate where they decompose, forming a thin solid film. The design of the precursor molecule is critical to the success of the MOCVD process.

The deposition of thin films containing both aluminum and calcium is crucial for various applications, including certain types of transparent conductive oxides and refractory coatings. While aluminum calcium isopropoxide is a logical candidate for such depositions, an alternative approach involves the use of separate alkoxide precursors for each metal. For instance, thin films of 6CaO·6SrO·7Al2O3 have been successfully deposited on glass substrates using a sol-gel dip-coating technique where calcium isopropoxide and aluminum isopropoxide were used as individual starting materials. researchgate.net This method demonstrates the feasibility of creating calcium-aluminum-oxide films from alkoxide routes, a process that could potentially be streamlined by using a single-source precursor like this compound.

The chemical design of a bimetallic alkoxide precursor directly influences the properties of the deposited film. acs.org Key precursor properties such as physical state, vapor pressure, and decomposition temperature are determined by the choice of ligands attached to the metal centers. acs.orgacs.org

A comparative study on magnesium-aluminum alkoxides used for depositing MgAl2O4 spinel films illustrates these principles well. acs.orgacs.org The isopropoxide-based precursor, [MgAl2(OPri)8], is a liquid with adequate vapor pressure for MOCVD, but its unsaturated metal center can lead to oligomerization over time. acs.orgacs.org In contrast, the precursor with bulkier tert-butoxide ligands, [MgAl2(OBu't)8], is more stable but has a lower vapor pressure and a higher decomposition temperature. acs.orgacs.org These differences in the precursor chemistry have a direct impact on film growth rates, morphology, and purity. acs.org This underscores the importance of precursor engineering to achieve desired film characteristics, a principle that applies directly to the use of this compound. acs.orgacs.org

| Precursor Property | Influence on MOCVD Process and Film Outcome |

| Volatility / Vapor Pressure | Determines the efficiency of precursor transport to the substrate. Higher volatility allows for lower deposition temperatures. acs.orgmdpi.com |

| Thermal Stability | The precursor must be stable enough to be volatilized without decomposing, but reactive enough to decompose on the substrate surface. acs.org |

| Ligand Type | The size and chemical nature of the organic groups (e.g., isopropoxide) affect volatility, stability, and potential for carbon contamination in the film. acs.orgacs.org |

| Molecular Structure | The arrangement of atoms in the precursor can influence the stoichiometry and phase of the resulting film. Single-source precursors can ensure atomic-level mixing of metals. rice.edu |

Sol-Gel Synthesis of Advanced Ceramics and Nanomaterials

The sol-gel process is a versatile wet-chemistry technique used to produce solid materials from small molecules. researchgate.netsci-hub.se The process involves the conversion of a solution of precursors (the "sol") into an integrated network (the "gel") of either discrete particles or network polymers. sci-hub.se Metal alkoxides are common precursors in sol-gel synthesis, undergoing hydrolysis and condensation reactions to form a metal-oxide network. acs.orgmdpi.com

This compound is suitable for the sol-gel synthesis of mixed-metal oxide nanoparticles containing both aluminum and calcium. The sol-gel method allows for a high degree of control over the size, shape, and homogeneity of the resulting nanoparticles. researchgate.net A significant advantage of using a bimetallic precursor is the intimate, atomic-scale mixing of the constituent metals, which can lead to the formation of highly phase-pure crystalline materials at lower temperatures than traditional solid-state reaction methods. rice.edu For example, related research has shown that reacting carboxylate-alumoxanes with metal complexes can lead to the facile formation of highly crystalline materials like calcium hexaluminate (CaAl12O19), a result attributed to the atomic-scale mixing within the nanoparticle precursor. rice.edu

Beyond nanoparticles, sol-gel chemistry using alkoxide precursors is employed to create advanced ceramic composites and coatings. These materials are important for high-temperature structural applications and as protective layers. For instance, all-oxide ceramic matrix composites (CMCs) are sought after for their stability in oxidative environments at high temperatures. researchgate.net Precursor-based methods are key to their fabrication. Carboxylate-alumoxanes, derived from aluminum oxides, have been used to dip-coat fibers (like sapphire or SiC) to form uniform alumina (B75360) and aluminate coatings that are stable to thermal cycling up to 1400°C. rice.edu This approach can be extended using bimetallic precursors like this compound to create calcium aluminate coatings, which are known for their refractory properties. Similarly, sol-gel methods using aluminum isopropoxide have been used to create porous aluminum titanate scaffolds for biomedical applications, demonstrating the versatility of alkoxide precursors in fabricating complex ceramic structures. acs.org

Role in Electrolyte Layer Formation for Energy Devices

There is significant research interest in developing next-generation batteries that utilize earth-abundant elements like calcium and aluminum to move beyond lithium-ion technology. nih.govacs.org A critical component of any battery is the electrolyte, which facilitates ion transport between the anode and cathode. acs.org The formation of a stable and ionically conductive solid electrolyte interphase (SEI) is crucial for the performance and safety of these batteries. nih.govchemrxiv.org

Research into calcium batteries explores various electrolyte formulations, with some experimental systems using electrolytes composed of calcium, aluminum, and lithium salts. acs.org Furthermore, studies on aqueous aluminum-ion cells have shown that the formation of an artificial SEI can enable unprecedented reversibility. nih.gov While these areas of research highlight the importance of controlling the interfacial chemistry in calcium and aluminum-based energy storage systems, the use of this compound as a specific precursor for depositing electrolyte layers or forming the SEI is not prominently documented in available research. However, deposition techniques like Atomic Layer Deposition (ALD), which often use alkoxide precursors, are being explored to create thin-film solid-state electrolytes for advanced batteries. researchgate.net This suggests a potential future application for bimetallic alkoxides in fabricating components for energy devices.

Precursor in the Synthesis of Superconducting Materials

While direct application of this compound in the synthesis of the superconducting material itself is not extensively documented, closely related double alkoxides are pivotal in the fabrication of high-temperature superconductor (HTS) devices. These precursors are used to create essential auxiliary layers, such as dielectric films and buffer layers, which are critical for the functionality of superconductor thin-film devices.

Research has demonstrated the use of analogous double alkoxides, like magnesium aluminum isopropoxide, as a chemical precursor for depositing magnesium aluminate (MgAl₂O₄) thin films. mit.edu These films are investigated as candidate dielectric layers for high-temperature superconductor devices, specifically those based on Ba₂YCu₃O₇-x (BYC). mit.edu The use of a double alkoxide precursor like magnesium aluminum isopropoxide is significant because it allows for the creation of high-quality, single-crystal-like epitaxial films with smooth surfaces and no grain boundaries, which are essential properties for the performance of multilayered superconductor systems. mit.edu

The fabrication process involves depositing the precursor onto a substrate using a spin-on method, followed by pyrolysis. This leads to the formation of an amorphous mixture that subsequently crystallizes into the desired epitaxial film. mit.edu The resulting dielectric layer serves to electrically isolate different superconducting layers or to act as a buffer layer that ameliorates issues related to thermal expansion differences and crystal lattice mismatches between the substrate and the superconductor. epo.org

The findings from studies on magnesium aluminum isopropoxide suggest that other bimetallic alkoxides, including this compound, are highly promising for similar applications. The sol-gel synthesis of calcium aluminate (CaAl₂O₄) and related phases from precursors is recognized for producing materials used as buffer layers for the epitaxial growth of various perovskite-type films, including high-temperature superconductors. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 23275-27-6 | fishersci.ca |

| Chemical Formula | C₂₄H₅₆Al₂CaO₈ | google.com |

| Molecular Weight | 566.32 g/mol | google.com |

| Appearance | Brown liquid | google.com |

| Boiling Point | 230-240 °C | google.com |

Table 2: Research Findings on Bimetallic Alkoxide Precursors for Superconductor-Related Materials

| Precursor | Synthesized Material | Application | Key Findings | Reference |

|---|---|---|---|---|

| Magnesium Aluminum Isopropoxide | Magnesium Aluminate (MgAl₂O₄) | Dielectric layer for BYC superconductor devices | Produces smooth, crack-free, single-crystal-like epitaxial films. The quality is comparable to films derived from nitrate (B79036) precursors. | mit.edu |

| Aluminum Isopropoxide & Calcium Nitrate | Calcium Aluminate (CaAl₂O₄) | Potential buffer layer for HTS, Phosphor materials | The sol-gel method allows for the formation of required phase compositions at lower temperatures than solid-state reactions. | theamericanjournals.comijcce.ac.ir |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aluminum Isopropoxide |

| Ba₂YCu₃O₇-x (BYC) |

| Calcium Aluminate |

| Calcium Nitrate |

| Lanthanum Aluminate |

| Magnesium Aluminate |

| Magnesium Aluminum Isopropoxide |

Catalytic Applications and Mechanistic Insights

Aluminum Calcium Isopropoxide as a Catalyst or Co-catalyst

The catalytic nature of this compound is largely attributed to the aluminum isopropoxide component, a well-documented catalyst in various organic transformations. The presence of calcium, however, can modify and potentially enhance this activity, creating a bimetallic catalytic system with synergistic effects. Bimetallic catalysis can lead to improved reaction rates and selectivity compared to single-metal catalysts. nih.gov The combination of a Lewis acidic aluminum center and a more basic alkaline earth metal like calcium can create a bifunctional catalyst capable of activating different components of a reaction. researchgate.net

The primary mechanism through which aluminum alkoxides like aluminum isopropoxide initiate reactions, particularly polymerization, is the coordination-insertion mechanism. This process involves several key steps:

Monomer Coordination: The Lewis acidic aluminum center coordinates with an electron-rich atom of the monomer (e.g., the carbonyl oxygen of a cyclic ester). This coordination polarizes and activates the monomer, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: An isopropoxide group (or the growing polymer chain) attached to the aluminum acts as a nucleophile, attacking the activated monomer. This attack leads to the opening of the cyclic monomer's ring.

Chain Propagation: The newly opened monomer is inserted into the aluminum-oxygen bond, elongating the polymer chain. This process repeats, with new monomer units being sequentially coordinated and inserted, leading to the growth of the polymer.

In the context of this compound, the calcium center may play a cooperative role. While the aluminum center activates the monomer, the calcium component could be involved in stabilizing intermediates or participating in a bifunctional mechanism where one metal center binds the monomer while the other initiates chain growth. researchgate.netrsc.org In some bimetallic systems, the interaction between the two different metal atoms is crucial for the catalytic cycle. nih.gov

This compound is particularly relevant in the field of ring-opening polymerization (ROP), a key method for producing biodegradable polymers. wikipedia.org The aluminum isopropoxide moiety is a known and effective initiator for the ROP of various cyclic monomers.

Polylactide (PLA) Synthesis: Aluminum isopropoxide is widely used to initiate the ROP of lactide to produce polylactic acid (PLA), a commercially significant biodegradable polyester. researchgate.netacs.org The catalyst allows for the synthesis of PLA with controlled molecular weights and microstructures. researchgate.net

Polycaprolactone (PCL) Synthesis: Similar to lactide, ε-caprolactone can be polymerized using aluminum isopropoxide to form polycaprolactone, another important aliphatic polyester.

Polyether Synthesis: The ROP of epoxides, such as propylene (B89431) oxide, can be catalyzed by aluminum isopropoxide to yield polyethers. The addition of co-catalysts, like zinc chloride, can influence the stereochemistry and structure of the resulting polymer. researchgate.net

The inclusion of calcium in the catalyst structure can influence the polymerization kinetics and the properties of the final polymer. Different metal complexes, including those of calcium, have been explored for ROP, demonstrating that the choice of metal has a significant impact on catalytic performance. rsc.orgacs.org

Table 1: Ring-Opening Polymerization (ROP) Reactions Catalyzed by Aluminum Alkoxide Systems This table is interactive. Click on the headers to sort the data.

| Monomer | Polymer Product | Catalyst System | Key Findings |

|---|---|---|---|

| L,L-Lactide | Polylactide (PLA) | Aluminum Isopropoxide | Initiation is fast and quantitative; allows for living polymerization. acs.org |

| D-Lactide | Poly(D-lactide) | Aluminum Isopropoxide | Achieved high conversion (94.46%) in melt polymerization. researchgate.net |

| Propylene Oxide | Poly(propylene oxide) | Aluminum Isopropoxide / ZnCl₂ | Co-catalyst influences ring-opening position and polymer stereochemistry. researchgate.net |

| Epoxides / Anhydrides | Polyesters | Dinuclear Calcium Complexes | Demonstrated good performance without a co-catalyst under mild conditions. rsc.org |

| Cyclohexene Oxide / CO₂ | Polycarbonates | Heterodinuclear Co(III)/Ca(II) | Effective for ring-opening copolymerizations (ROCOP). researchgate.net |

Support for Heterogeneous Catalytic Systems

By using a single-source precursor like this compound in a sol-gel process, it is possible to create highly homogeneous calcium-aluminate or calcium-modified alumina (B75360) (Ca-Al₂O₃) materials. researchgate.net This method offers significant advantages over conventional impregnation techniques, as it can prevent the loss of active components and ensure a uniform distribution of both metals throughout the support structure. researchgate.net

These calcium-modified alumina supports exhibit several beneficial properties:

Modified Acidity/Basicity: The introduction of calcium strengthens the basicity of the alumina support, which can be advantageous for specific catalytic reactions, such as the alcoholysis of polycarbonate. researchgate.net

Enhanced Thermal Stability: Calcium aluminates are known for their high thermal stability, making them suitable supports for high-temperature catalytic processes. google.comgoogle.com

Improved Catalytic Performance: The synergistic effects between the calcium and aluminum oxides can lead to superior catalyst efficiency and durability. For instance, calcium-functionalized mesoporous γ-alumina has shown excellent, recyclable activity in polycarbonate degradation. researchgate.net

Design Principles for Enhanced Catalytic Performance

The design of catalysts based on this compound, either as direct catalysts or as support precursors, involves several key principles aimed at optimizing performance.

Tuning Metal Ratios: For bimetallic systems, the molar ratio of the constituent metals (Ca/Al) is a critical design parameter. Adjusting this ratio can fine-tune the electronic and structural properties of the catalyst or support, thereby influencing its activity and selectivity. researchgate.net The catalytic synergy between two metals often reaches a maximum at a specific atomic composition. scispace.com

Control of Nanostructure: When used as a precursor for supports, synthesis methods like the one-pot sol-gel technique allow for the creation of materials with controlled nanostructures, such as ordered mesopores and high surface areas. researchgate.net This is crucial as it facilitates the transport of reactants and products to and from the active catalytic sites.

Precursor Homogeneity: The use of a single-source bimetallic precursor ensures a high degree of homogeneity in the final material. This atomic-level mixing is difficult to achieve with other methods and is a key principle for designing advanced, high-performance mixed-oxide catalysts and supports. researchgate.net

By applying these principles, materials derived from this compound can be tailored for specific applications, leading to more efficient, selective, and durable catalytic systems.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of aluminum calcium isopropoxide and its conversion into functional oxides are areas of intense research, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign processes.

Future work is geared towards moving beyond traditional synthesis methods, which often involve multi-step processes and expensive or hazardous starting materials. nih.gov A promising approach involves the modification of the sol-gel technique. For instance, a novel sol-gel method utilizes aluminum isopropoxide and metallic calcium powder, where the reaction rate of the metal serves as a limiting factor to control the formation of the binary gel. researchgate.netresearchgate.net This method also explores the use of acetic acid instead of mineral acids, leading to the formation of calcium acetate (B1210297), which subsequently decomposes to calcium carbonate upon heating. researchgate.netresearchgate.net This approach highlights a dual role for metallic calcium as both a precursor and a pH modifier. researchgate.netresearchgate.net

Sustainable methodologies are also a key focus. Research into utilizing industrial byproducts, such as aluminum dross, as a raw material for producing aluminum isopropoxide is a significant step towards a circular economy. researchgate.net This not only reduces waste but also provides a low-cost alternative to high-purity aluminum metal. researchgate.net Another avenue being explored is the direct reaction of metals with alcohols, which can be catalyzed to improve efficiency and yield. iaea.org

The development of single-source precursors for heterometallic oxides is a major paradigm in materials chemistry. nih.govscience.govresearchgate.net A new method for synthesizing heterometallic 3d–4f alkoxides involves the direct reaction of metallic lanthanides with metal chlorides in 2-methoxyethanol, creating crystalline precursors for binary metal oxides. figshare.comacs.org While not directly involving this compound, this methodology provides a valuable platform for designing new synthetic routes for a wide range of heterometallic alkoxides with tailored properties. figshare.comacs.org The use of polymeric precursor methods is also gaining traction, offering a simple and cost-effective route to synthesize calcium aluminate powders with high purity and homogeneity at lower temperatures compared to conventional solid-state reactions. scielo.brscielo.brresearchgate.net

Table 1: Summary of Novel and Sustainable Synthetic Routes

| Synthetic Approach | Precursors | Key Features | Resulting Material |

|---|---|---|---|

| Modified Sol-Gel | Aluminum isopropoxide, metallic calcium, acetic acid | Uses metallic precursor, controls gel formation via reaction rate, avoids mineral acids. researchgate.netresearchgate.net | Al2O3–CaO and Al2O3–CaO–CaCO3 systems. researchgate.netresearchgate.net |

| Waste Valorization | Aluminum dross, isopropyl alcohol | Utilizes industrial waste, employs vacuum distillation for purification. researchgate.net | High-purity aluminum isopropoxide. researchgate.net |

| Polymeric Precursor Method | Metal salts, citric acid, ethylene (B1197577) glycol | Simple, cost-effective, versatile, lower synthesis temperatures. scielo.brresearchgate.net | Pure phase calcium aluminate powders (e.g., C12A7). researchgate.net |

| Direct Reaction of Metals | Metallic lanthanides, metal chlorides, 2-methoxyethanol | Provides crystalline single-source precursors for complex oxides. figshare.comacs.org | Heterometallic oxo-alkoxide clusters and binary oxide nanomaterials. figshare.comacs.org |

Advanced In-Situ Characterization during Material Formation

Understanding the transformation of this compound from a molecular precursor to a final solid-state material is crucial for controlling the properties of the end product. Advanced in-situ characterization techniques are indispensable for monitoring these complex processes in real-time.

The hydration and crystallization of calcium aluminate phases, which are the typical products of this compound hydrolysis and calcination, are highly dependent on factors like temperature and the presence of additives. researchgate.net In-situ X-ray diffraction (XRD) has emerged as a powerful tool to continuously monitor the phase development during the hydration of calcium aluminate cement (CAC). researchgate.netresearchgate.net These studies allow researchers to track the formation and conversion of various hydrated phases, such as CAH10, C2AHx, and carbonate-AFm phases, as a function of temperature and time. researchgate.net For example, in-situ XRD has shown that C2AHx can act as a precursor phase for the formation of thermodynamically stable monocarbonate in the presence of calcite. researchgate.net

Beyond XRD, other state-of-the-art techniques are being implemented. Time-resolved Electrochemical Impedance Spectroscopy (TR-EIS) is a novel method used to investigate the hydration behavior of cements. cementwapnobeton.pl By monitoring changes in the electrical properties of the material, TR-EIS can detect the onset of new solid formation and track the kinetics of the hydration process. cementwapnobeton.pl This technique, along with luminescence spectroscopy using ion probes like Sm³⁺, provides complementary data to classical methods like isothermal calorimetry. cementwapnobeton.pl

The sol-gel process itself, a common route for converting alkoxide precursors, can be monitored using a suite of characterization tools. researchgate.netdiva-portal.org While many of these are often used for ex-situ analysis (after the process is complete), their application in an in-situ or quasi-in-situ manner is a growing trend. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, thermogravimetric analysis (TGA), and scanning and transmission electron microscopy (SEM/TEM) provide critical information about the chemical transformations, thermal stability, and morphological evolution during the gelation and calcination stages. researchgate.netdiva-portal.org A novel strategy for preparing porous calcium phosphate (B84403) ceramics demonstrates a one-step in-situ synthesis where the precursors themselves act as monomers and foaming agents, a process that can be followed using these characterization methods. nih.gov

Table 2: Advanced In-Situ Characterization Techniques

| Technique | Information Obtained | Application Example |

|---|---|---|

| In-Situ X-Ray Diffraction (XRD) | Real-time monitoring of crystalline phase formation, transformation, and reaction kinetics. researchgate.netresearchgate.net | Studying the temperature-dependent hydration of calcium aluminate cement to identify precursor phases and final products. researchgate.net |

| Time-Resolved Electrochemical Impedance Spectroscopy (TR-EIS) | Tracking hydration kinetics, onset of solid formation, and changes in electrical properties. cementwapnobeton.pl | Monitoring the hydration of Sr-doped calcium zirconium aluminate cement. cementwapnobeton.pl |

| Luminescence Spectroscopy | Following the dynamics of hydration processes through changes in luminescence intensity from doped ions. cementwapnobeton.pl | Tracing the hydration of Sm-doped CaAl2O4 cement clinkers. cementwapnobeton.pl |

| Thermogravimetric Analysis (TGA) | Monitoring mass loss as a function of temperature to understand decomposition and phase transitions. researchgate.netdiva-portal.org | Characterizing the thermal processing of Al2O3-CaO systems synthesized via the sol-gel method. researchgate.net |

Computational Design of Next-Generation Precursors

The empirical, trial-and-error approach to developing new materials is gradually being supplemented, and in some cases replaced, by computational design. Density Functional Theory (DFT) has become a particularly powerful tool for predicting the structure, stability, and reactivity of molecular precursors like this compound, thereby guiding synthetic efforts. neliti.comnih.gov

DFT simulations can provide fundamental insights into the geometry and reaction pathways of aluminum alkoxides. neliti.com Studies have been conducted to optimize the geometries of aluminum alkoxide structures and investigate their changes during processes like fluorination. neliti.com By modeling reaction pathways using methods like linear synchronous transit (LST) and quadratic synchronous transit (QST), researchers can identify intermediate states and transition states, offering a detailed understanding of reaction mechanisms at the atomic level. neliti.com Such computational work can, for example, predict how a fluoride (B91410) atom might replace an isopropoxide group in the precursor structure. neliti.com

A key area of research is the computational design of heterometallic single-source precursors. nih.gov The molecular structure design approach relies on selecting an appropriate molecular structure type and completing it with ligands that provide the necessary donor atoms and steric protection. nih.gov DFT calculations are used to predict the composition and structure of these complex molecules, including oxoalkoxides and alkoxide beta-diketonates. nih.gov Furthermore, DFT-based models of hydrolysis reactions can successfully explain the reactivity of different metal precursors and predict the resulting stoichiometry in the final oxide materials grown by techniques like atomic layer deposition (ALD). nih.gov These models can calculate the energetics of gas-phase hydrolysis, which serves as a proxy for the reactivity of a precursor on a hydroxylated surface. nih.gov This predictive power is crucial for designing precursors that will yield ternary or more complex oxides with the desired metal ratios. nih.gov

Theoretical studies also extend to the fundamental chemistry of the components, such as the hydrolysis of aluminum(III) in aqueous solution, which is a critical first step in many sol-gel processes. rsc.org DFT calculations can predict the most stable structures of hydrolysis products and even estimate pKa values, which align well with experimental data. rsc.org This fundamental understanding is vital for controlling the sol-gel process from its earliest stages.

Table 3: Computational Approaches for Precursor Design

| Computational Method | Focus of Study | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) Geometry Optimization | Structure and stability of aluminum alkoxides and heterometallic complexes. neliti.comnih.gov | Predicts stable molecular configurations and interatomic distances. neliti.com |

| DFT with LST/QST Methods | Reaction pathways and transition states. neliti.com | Elucidates reaction mechanisms, such as ligand exchange and hydrolysis, by identifying intermediates. neliti.com |

| Gas-Phase Hydrolysis Models (DFT) | Reactivity of metal precursors for ALD. nih.gov | Predicts surface reactivity and resulting stoichiometry in ternary oxide films. nih.gov |

| Supermolecule DFT Calculations | Hydrolysis of metal ions in solution. rsc.org | Determines stable coordination geometries of hydrolysis products and predicts pKa values. rsc.org |

Exploration of New Application Domains

While calcium aluminates derived from precursors like this compound are well-established in applications such as refractory cements, ongoing research is uncovering a wide range of potential new uses for these materials. atamankimya.com The ability to precisely control the composition, phase, and morphology of the final oxide through precursor chemistry opens doors to advanced technological applications. science.govscielo.br

The unique electrical and optical properties of calcium aluminate phases are a key driver of this exploration. scielo.brscielo.br For example, mayenite (C12A7), which can be synthesized in a pure phase using polymeric precursor methods, has a cage-like crystal structure that can host various anions, giving the material novel functionalities. scielo.brresearchgate.net This has led to its investigation as a potential material for sensors, fuel cells, electronic devices, ion emitters, and as a component in organic light-emitting diodes (OLEDs). scielo.br

The use of this compound and related heterometallic precursors to create binary and ternary oxide nanomaterials is another burgeoning field. figshare.com These nanomaterials can exhibit interesting magnetic, luminescence, and catalytic properties. figshare.com For example, methods developed for synthesizing 3d-4f heterometallic alkoxides can yield perovskite-structured nanomaterials like PrCoO3, which are important for their catalytic and magnetic applications. figshare.comacs.org

Furthermore, the inherent properties of calcium aluminates, such as high-temperature stability and chemical resistance, make them suitable for use as catalyst supports in demanding chemical processes. researchgate.netatamankimya.com The sol-gel synthesis from precursors like this compound allows for the creation of high-surface-area supports, which can improve the efficiency and stability of catalysts. researchgate.net There is also growing interest in using calcium aluminate-based materials as eco-cements due to the lower CO2 emissions associated with their production compared to ordinary Portland cement. mdpi.com Research into their long-term durability and resistance to chemical attack, for instance in wastewater applications, is crucial for expanding their use in sustainable construction. mdpi.com

Table 4: Emerging Application Domains for Derived Materials

| Application Domain | Material/Phase | Enabling Properties |

|---|---|---|

| Advanced Electronics | Mayenite (C12A7) | Cage-like structure, ability to host anions, tunable electrical properties. scielo.br |

| Catalysis | Perovskite Nanomaterials (e.g., PrCoO3), High-Surface-Area Calcium Aluminates | Defined stoichiometry, high thermal stability, tailored surface chemistry. figshare.comacs.orgatamankimya.com |

| Sustainable Construction | Calcium Aluminate Cements (CAC) | Lower CO2 footprint, rapid strength development, high durability. mdpi.com |

| Sensors and Fuel Cells | Mixed-conducting Calcium Aluminates | Anionic conductivity, potential for ion exchange. scielo.brscielo.br |

| Luminescent Materials | Doped Calcium Aluminates | Host lattice for luminescent ions, potential for phosphors and optical markers. figshare.comcementwapnobeton.pl |

Q & A

Q. What are the primary synthesis methods for aluminum isopropoxide-derived materials, and how do they influence structural properties?

Aluminum isopropoxide is commonly used in solvothermal, sol-gel, and co-precipitation methods. For example:

- Solvothermal synthesis : Hydrolysis of aluminum isopropoxide in the presence of graphene oxide (GO) enables uniform dispersion of reduced GO (rGO) with Al₂O₃, enhancing electrical conductivity (6.7 × 10¹ S·m⁻¹) and mechanical strength .

- Sol-gel methods : Controlled hydrolysis with alcohol-soluble precursors (e.g., calcium isopropoxide) forms core-shell structures like Al₂O₃@MoSi₂, improving oxidation resistance .

- Co-precipitation : Adjusting molar ratios of aluminum isopropoxide and surfactants (e.g., F127) yields mesoporous γ-Al₂O₃ with tunable morphologies (plate-like vs. rod-like) .

Q. How does hydrolysis kinetics of aluminum isopropoxide affect the crystallinity and porosity of alumina?

Hydrolysis conditions (water/precursor ratio, temperature) directly impact phase purity and pore structure. For instance:

- A molar ratio of 1:100–1:200 (aluminum isopropoxide:H₂O) optimizes hydrolysis for pseudoboehmite formation, which calcines into high-surface-area α-Al₂O₃ (micropore volume: 0.20 cc/g; BET surface area: 245 m²/g) .

- Slow hydrolysis in ethanol with triblock copolymers (e.g., Pluronic P123) produces ordered mesoporous alumina (pore size: 5–10 nm) .

Q. What characterization techniques are essential for verifying the structural integrity of aluminum isopropoxide-derived composites?

Key methods include:

- XRD : Identifies crystallographic phases (e.g., γ-Al₂O₃ vs. α-Al₂O₃) and crystallite size changes induced by templating agents .

- SEM/TEM : Visualizes core-shell morphologies (e.g., Al₂O₃@MoSi₂) and hybrid dispersion (e.g., rGO-Al₂O₃) .

- Nitrogen physisorption : Quantifies micropore volume and surface area for porous alumina .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electrical conductivity values for Al₂O₃-rGO hybrids?

Discrepancies often arise from variations in:

- Calcination parameters : Prolonged calcination (e.g., 3 hours at 500°C vs. 1 hour) enhances crystallinity but may reduce rGO conductivity due to carbon loss .

- Precursor ratios : Higher rGO content improves conductivity but may compromise mechanical strength. Optimal ratios balance conductivity (10¹ S·m⁻¹) and tensile strength (+90%) .

- Characterization methods : Use four-point probe measurements (not impedance spectroscopy) to avoid overestimating conductivity in porous composites .

Q. What experimental strategies optimize the thermal stability of aluminum isopropoxide-derived coatings for high-temperature applications?

Advanced approaches include:

- Double-coating systems : A primary Al₂O₃ layer (100 Å, from aluminum nitrate) followed by a calcium magnesium aluminosilicate glass coating (100 Å) improves stability up to 1050°C .

- Doping : Incorporating boron or rare-earth oxides (e.g., Eu³⁺/Tb³⁺) during sol-gel synthesis enhances thermal resistance and luminescence stability .

Q. How do templating agents and surfactant ratios influence the morphology of mesoporous alumina?

Key factors:

- Surfactant type : F127 (Pluronic) templates produce plate-like γ-Al₂O₃ at low molar ratios (aluminum isopropoxide:F127 = 1:1), transitioning to rod-like structures at higher ratios (1:3) .

- pH control : Alkaline conditions (pH > 10) favor anisotropic growth of nanowires, while acidic conditions (pH 4–6) yield spherical nanoparticles .

Q. What methodologies address challenges in achieving uniform dispersion of aluminum isopropoxide in ceramic-graphene hybrids?

Solutions include:

Q. How can researchers validate the catalytic activity of aluminum isopropoxide-derived molecular sieves (e.g., SAPO-11)?

Methodological steps:

- Synthesis : Combine aluminum isopropoxide, silica, and phosphoric acid with di-n-propylamine (DPA) as a structure-directing agent .

- Acidity testing : Use NH₃-TPD to measure Brønsted acid sites, critical for hydrocarbon cracking .

- Stability tests : Post-calcination XRD confirms structural integrity (no phase collapse) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.